![molecular formula C8H12N2O3 B2989155 Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate CAS No. 2411286-47-8](/img/structure/B2989155.png)
Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate is a chemical compound with the CAS Number: 2411286-47-8 . It has a molecular weight of 184.19 . The IUPAC name for this compound is ethyl 2-(5-(hydroxymethyl)-1H-pyrazol-1-yl)acetate .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The InChI code for Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate is 1S/C8H12N2O3/c1-2-13-8(12)5-10-7(6-11)3-4-9-10/h3-4,11H,2,5-6H2,1H3 . This indicates that the compound has a structure of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis
Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate is an oil at room temperature . The compound is stable at room temperature and is typically stored at room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Androgen Receptor Antagonists
This compound has been utilized in the design and synthesis of acetamide derivatives that act as androgen receptor antagonists . These are particularly significant in the treatment of prostate cancer, where blocking androgen receptor signaling is a key therapeutic strategy. For instance, derivatives of this compound have shown higher anti-proliferative activity against LNCaP cells than Bicalutamide, a commonly used drug .
Pharmacology: Drug Metabolism Studies
This compound can be used in pharmacological research to study drug metabolism, particularly how drugs are metabolized by human liver microsomes, which is crucial for drug design .
Direcciones Futuras
The future directions for Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate and similar compounds could involve further exploration of their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, the development of more efficient synthesis methods and the study of their biological activities could be areas of future research .
Mecanismo De Acción
Target of Action
Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate is a complex compound with a pyrazole core . Pyrazole derivatives are known for their diverse pharmacological effects . .
Mode of Action
Pyrazole derivatives have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, leading to a range of pharmacological effects .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects .
Propiedades
IUPAC Name |
ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-13-8(12)5-10-7(6-11)3-4-9-10/h3-4,11H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKSLIVSNVKOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=N1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2989072.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2989073.png)
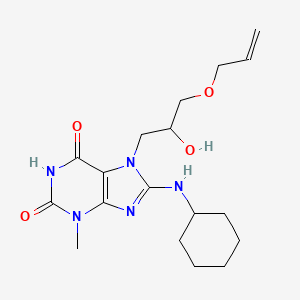
![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B2989077.png)


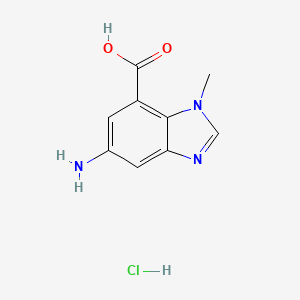
![2-[4-({3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2989081.png)
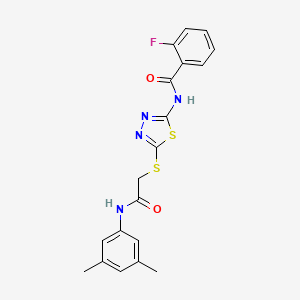
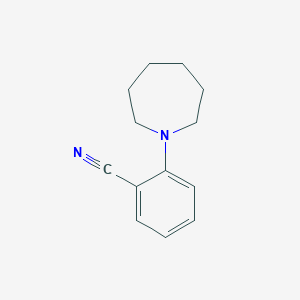
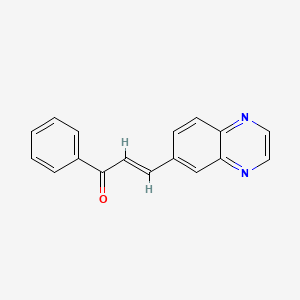
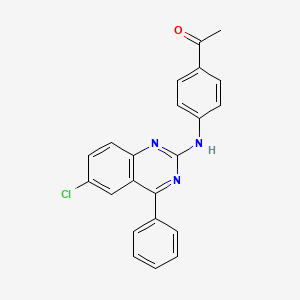

![5-Methyl-3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2989094.png)